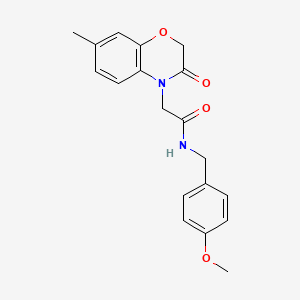
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is a brominated isoindoline-1,3-dione derivative This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, followed by bromination . This process can be carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Another brominated compound with similar structural features.
2,2’-Ethylenebis(4,5,6,7-tetrabromoisoindoline-1,3-dione): A related compound with an ethylene bridge between two isoindoline-1,3-dione units.
Uniqueness
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of a bromophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H4Br5NO2 |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Br5NO2/c15-5-1-3-6(4-2-5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H |
Clave InChI |
OKIRBGAVEPQYFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12493506.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493507.png)
![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493541.png)
![2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)
![N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12493568.png)

![2-Methyl-2-[(naphthalen-1-ylmethyl)amino]propan-1-ol](/img/structure/B12493583.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide](/img/structure/B12493591.png)

